molecular formula C18H17N3O3 B2855402 1-ethyl-6-methoxy-4-oxo-N-(pyridin-3-yl)-1,4-dihydroquinoline-3-carboxamide CAS No. 1010909-87-1

1-ethyl-6-methoxy-4-oxo-N-(pyridin-3-yl)-1,4-dihydroquinoline-3-carboxamide

Cat. No. B2855402
CAS RN: 1010909-87-1
M. Wt: 323.352
InChI Key: CGACLOMDDLRPPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-6-methoxy-4-oxo-N-(pyridin-3-yl)-1,4-dihydroquinoline-3-carboxamide is a chemical compound that belongs to the class of quinoline derivatives. It has been studied extensively for its potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of 1-ethyl-6-methoxy-4-oxo-N-(pyridin-3-yl)-1,4-dihydroquinoline-3-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting DNA synthesis in bacteria and fungi. It has also been suggested that it may act by inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
1-ethyl-6-methoxy-4-oxo-N-(pyridin-3-yl)-1,4-dihydroquinoline-3-carboxamide has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial and fungal strains. It has also been found to inhibit the growth of cancer cells. Additionally, it has been found to exhibit antimalarial activity.

Advantages and Limitations for Lab Experiments

One advantage of using 1-ethyl-6-methoxy-4-oxo-N-(pyridin-3-yl)-1,4-dihydroquinoline-3-carboxamide in lab experiments is its potential as a fluorescent probe for the detection of metal ions. Additionally, its antibacterial, antifungal, and antitumor activities make it a promising candidate for further research. However, one limitation is the lack of understanding of its exact mechanism of action.

Future Directions

There are several future directions for research on 1-ethyl-6-methoxy-4-oxo-N-(pyridin-3-yl)-1,4-dihydroquinoline-3-carboxamide. One direction is to further investigate its potential as an antimalarial agent. Another direction is to study its potential as an anticancer agent. Additionally, further research could be conducted to understand its exact mechanism of action and to develop new synthetic routes for its production.

Synthesis Methods

The synthesis of 1-ethyl-6-methoxy-4-oxo-N-(pyridin-3-yl)-1,4-dihydroquinoline-3-carboxamide involves the reaction of 6-methoxy-1,4-dihydroquinoline-3-carboxylic acid with ethyl chloroformate, followed by the reaction with pyridine-3-amine. The final product is obtained by the reaction of the intermediate with hydrochloric acid and subsequent recrystallization.

Scientific Research Applications

1-ethyl-6-methoxy-4-oxo-N-(pyridin-3-yl)-1,4-dihydroquinoline-3-carboxamide has been studied for its potential applications in scientific research. It has been found to exhibit antibacterial, antifungal, and antitumor activities. It has also been studied for its potential as an antimalarial agent. Additionally, it has been used as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

1-ethyl-6-methoxy-4-oxo-N-pyridin-3-ylquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-3-21-11-15(18(23)20-12-5-4-8-19-10-12)17(22)14-9-13(24-2)6-7-16(14)21/h4-11H,3H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGACLOMDDLRPPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-6-methoxy-4-oxo-N-(pyridin-3-yl)-1,4-dihydroquinoline-3-carboxamide

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